N-Acetyl Zonisamide

Description

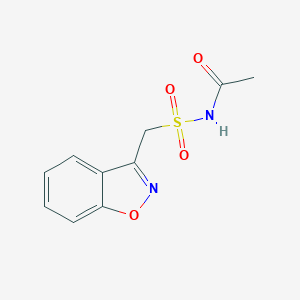

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1,2-benzoxazol-3-ylmethylsulfonyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c1-7(13)12-17(14,15)6-9-8-4-2-3-5-10(8)16-11-9/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFUTAFSEXINIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)CC1=NOC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440421 | |

| Record name | N-Acetyl Zonisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68936-43-6 | |

| Record name | N-[(1,2-Benzisoxazol-3-ylmethyl)sulfonyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68936-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl zonisamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068936436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl Zonisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL ZONISAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W578C73W1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-acetyl zonisamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Biotransformation of Zonisamide Leading to N Acetyl Zonisamide

Enzymatic Pathways Involved in Zonisamide (B549257) Acetylation

Acetylation is one of the key enzymatic pathways in the metabolism of zonisamide, leading to the formation of N-acetyl zonisamide. drugbank.comfda.govresearchgate.neteuropa.eundmctsgh.edu.tw

Role of N-Acetyltransferases in this compound Formation

N-acetyltransferases (NATs) are the enzymes responsible for the acetylation of zonisamide. drugbank.comfda.govresearchgate.neteuropa.eundmctsgh.edu.tw Specifically, N-acetyltransferase 1 (NAT1) has been identified as being involved in the metabolism of zonisamide. mayocliniclabs.com These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of zonisamide, resulting in the formation of this compound. drugbank.comfda.govresearchgate.neteuropa.eundmctsgh.edu.tw

Reductive Cleavage and Conjugative Mechanisms in Zonisamide Metabolism

In addition to acetylation, zonisamide undergoes reductive cleavage and conjugative processes as part of its biotransformation. drugbank.comfda.govresearchgate.netresearchgate.neteuropa.eundmctsgh.edu.tw

Formation of 2-Sulfamoylacetylphenol (B1222155) and its Glucuronide

Reductive cleavage of the 1,2-benzisoxazole (B1199462) ring of zonisamide leads to the formation of the open-ring metabolite, 2-sulfamoylacetylphenol (SMAP). drugbank.comfda.govnih.govresearchgate.netresearchgate.neteuropa.eundmctsgh.edu.twnih.govwikipedia.orgnih.govfrontiersin.orgneupsykey.com This process is primarily mediated by cytochrome P450 enzymes. drugbank.comfda.govnih.govresearchgate.netresearchgate.neteuropa.eundmctsgh.edu.twnih.govwikipedia.orgnih.govfrontiersin.orgneupsykey.com SMAP can then undergo glucuronidation, forming the glucuronide conjugate of 2-sulfamoylacetylphenol. drugbank.comfda.govresearchgate.netresearchgate.neteuropa.eundmctsgh.edu.twmayocliniclabs.comnih.govwikipedia.orgnih.govfrontiersin.orgneupsykey.com This glucuronide is a major excretory product of zonisamide metabolism. drugbank.comfda.govresearchgate.netresearchgate.neteuropa.eundmctsgh.edu.twmayocliniclabs.comnih.govnih.govfrontiersin.orgneupsykey.comfda.govzonisade.com

Contribution of Cytochrome P450 Isoenzymes (e.g., CYP3A4, CYP2C19, CYP3A5) to Zonisamide Metabolism

Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of zonisamide, particularly in the reductive cleavage pathway. drugbank.comfda.govresearchgate.netresearchgate.neteuropa.eundmctsgh.edu.twmayocliniclabs.comnih.govwikipedia.orgfrontiersin.orgneupsykey.comdovepress.comnih.govnih.govmedicines.org.uktga.gov.aumedsafe.govt.nzmedcentral.comnih.gov CYP3A4 is identified as the primary enzyme responsible for the reductive metabolism of zonisamide to SMAP. drugbank.comfda.govnih.govresearchgate.netresearchgate.neteuropa.eundmctsgh.edu.twmayocliniclabs.comnih.govwikipedia.orgnih.govfrontiersin.orgneupsykey.comfda.govnih.govnih.govtga.gov.aumedsafe.govt.nzmedcentral.com While CYP2C19 and CYP3A5 have also been shown to be capable of catalyzing this reduction, the intrinsic clearance of CYP3A4 is considerably higher, suggesting its major role in this process in humans. drugbank.comresearchgate.netresearchgate.netwikipedia.orgnih.govfrontiersin.orgneupsykey.comdovepress.com In vitro studies using human liver microsomes have demonstrated that CYP2C19, CYP3A4, and CYP3A5 can catalyze zonisamide reduction. nih.govneupsykey.com

Quantitative Distribution of this compound in Excretion

Following metabolism, zonisamide and its metabolites are primarily eliminated from the body, with the majority excreted in the urine. drugbank.comfda.govresearchgate.netmayocliniclabs.comnih.govfda.govzonisade.comnih.govresearchgate.netrxlist.com this compound is one of the quantitatively significant metabolites found in the urine. drugbank.comfda.govresearchgate.netmayocliniclabs.comfda.govzonisade.com

Proportions of Unchanged Zonisamide and Metabolites in Urine and Feces

Studies involving the administration of radiolabeled zonisamide have provided insights into the proportions of the parent drug and its metabolites excreted in urine and feces. Following multiple doses, a significant portion of the administered dose is recovered in the urine, with a smaller amount found in the feces. drugbank.comfda.govmayocliniclabs.comfda.govzonisade.comnih.govresearchgate.netrxlist.com

Research indicates that approximately 62% of a radiolabeled dose is recovered in the urine and 3% in the feces by day 10. drugbank.comfda.govmayocliniclabs.comfda.govzonisade.comnih.govresearchgate.netrxlist.com Of the total excreted dose, unchanged zonisamide accounts for about 35%. drugbank.comfda.govresearchgate.netmayocliniclabs.comfda.govzonisade.com this compound represents approximately 15% of the excreted dose. drugbank.comfda.govresearchgate.netmayocliniclabs.comfda.govzonisade.com The glucuronide of 2-sulfamoylacetylphenol (SMAP glucuronide) is the major metabolite excreted, accounting for about 50% of the excreted dose. drugbank.comfda.govresearchgate.netmayocliniclabs.comfda.govzonisade.com Some sources report slightly different ranges for the proportions of excreted metabolites. nih.gov

The following table summarizes the approximate proportions of zonisamide and its major metabolites in excretion:

| Excreted Compound | Approximate Proportion of Excreted Dose |

| Unchanged Zonisamide | 35% drugbank.comfda.govresearchgate.netmayocliniclabs.comfda.govzonisade.com |

| This compound | 15% drugbank.comfda.govresearchgate.netmayocliniclabs.comfda.govzonisade.com |

| SMAP Glucuronide | 50% drugbank.comfda.govresearchgate.netmayocliniclabs.comfda.govzonisade.com |

| Total Recovery (Urine/Feces) | ~65% (62% urine, 3% feces) drugbank.comfda.govmayocliniclabs.comfda.govzonisade.comnih.govresearchgate.netrxlist.com |

Pharmacological and Biological Activity of N Acetyl Zonisamide

Assessment of Pharmacological Inactivity of N-Acetyl Zonisamide (B549257)

Research indicates that N-acetyl zonisamide is pharmacologically inactive. researchgate.nettga.gov.autandfonline.comtga.gov.autandfonline.comresearchgate.nettestcatalog.orgnps.org.au This means that, unlike the parent drug zonisamide, this compound does not contribute to the therapeutic effects for which zonisamide is administered. Studies have consistently shown that this metabolite does not possess significant anticonvulsant activity or other pharmacological properties associated with zonisamide's primary mechanisms of action, such as blocking voltage-gated sodium and calcium channels or inhibiting carbonic anhydrase. nih.goveuropa.eu

Implications for Zonisamide's Therapeutic Effects

The pharmacological inactivity of this compound has direct implications for the therapeutic effects of zonisamide. Since this metabolite does not exert anticonvulsant effects, the clinical efficacy of zonisamide is primarily attributed to the parent compound itself. testcatalog.orgmayocliniclabs.comtestcatalog.org The formation of this compound represents a metabolic pathway leading to the deactivation of the parent drug. Therefore, the extent and rate of N-acetylation can influence the concentration of active zonisamide available to exert its therapeutic effects.

Potential Indirect Biological Roles of this compound

Influence on Zonisamide's Metabolic Clearance

The metabolism of zonisamide involves N-acetyl transferase (NAT1), cytochrome P450 3A4 (CYP3A4), and uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UDPGT). testcatalog.orgmayocliniclabs.com Specifically, the reduction of zonisamide to SMAP is mediated by CYP3A4. drugbank.comfda.govmedcentral.com While N-acetylation is a distinct pathway, the formation and subsequent elimination of this compound contribute to reducing the systemic exposure to the parent drug.

Data on the excretion of zonisamide and its metabolites highlight the contribution of this compound to the elimination profile.

| Excreted Compound | Percentage of Dose (Urine) |

| Unchanged Zonisamide | 30-35% tandfonline.comtandfonline.comtestcatalog.orgdrugbank.comfda.gov |

| This compound | 15-20% tandfonline.comtandfonline.comtestcatalog.orgeuropa.eudrugbank.comfda.gov |

| Glucuronide of SMAP | 50% tandfonline.comtandfonline.comtestcatalog.orgdrugbank.comfda.gov |

| Zonisamide Glucuronide and this compound | 20% dovepress.com |

Note: Percentages are approximate and can vary slightly between sources.

The formation of this compound is part of the metabolic process that facilitates the elimination of zonisamide and its derivatives from the body, primarily via renal excretion. tandfonline.comtandfonline.comresearchgate.neteuropa.eudrugbank.comfda.govdovepress.comfda.gov

Contribution to Overall Metabolic Burden

The metabolism of zonisamide to this compound and other metabolites is a key factor in its pharmacokinetic profile, including its elimination half-life and clearance. europa.eutestcatalog.orgdrugbank.comfda.govmedcentral.comfda.gov

Analytical Methodologies for N Acetyl Zonisamide Detection and Quantification

Chromatographic Techniques for N-Acetyl Zonisamide (B549257) Analysis

Chromatographic techniques, often coupled with various detection methods, are the cornerstone of N-Acetyl Zonisamide analysis in complex matrices. These methods allow for the separation of this compound from endogenous compounds and other metabolites, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC coupled with Ultraviolet (UV) detection has been utilized for the analysis of zonisamide and, in some instances, its metabolites. While some HPLC-UV methods for zonisamide in biological matrices like plasma and dried plasma spots have been reported, detailed specific methods focusing solely on the direct quantification of this compound by HPLC-UV are less prevalent in the provided search results compared to methods for the parent drug. mdpi.comresearchgate.netnih.govresearchgate.net Some studies mention HPLC-UV methods for zonisamide and note potential interferences from metabolites or cross-validation with more selective techniques like LC-MS/MS, suggesting that UV detection alone might lack the specificity required for accurate this compound quantification in complex biological samples where other UV-absorbing compounds may coelute. mdpi.comnih.gov However, HPLC-UV methods for zonisamide have employed C18 columns and mobile phases consisting of mixtures of water, organic solvents (e.g., acetonitrile, methanol, isopropyl alcohol), and sometimes acidic modifiers, with detection typically performed at wavelengths around 238-240 nm. mdpi.comresearchgate.netnih.gov Sample preparation for HPLC-UV analysis of zonisamide in plasma has included protein precipitation. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the analysis of this compound, offering high sensitivity and specificity due to the combination of chromatographic separation and mass spectrometric detection. Several studies highlight the application of LC-MS/MS for the quantification of zonisamide and its metabolites, including this compound, in biological matrices such as plasma and urine. mdpi.commdpi.comencyclopedia.puboup.comnih.govresearchgate.net

LC-MS/MS methods for this compound often involve triple quadrupole (QqQ) mass analyzers operating in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. mdpi.commdpi.com Electrospray ionization (ESI) in positive mode is commonly used for the detection of zonisamide and its metabolites. mdpi.comnih.govresearchgate.net

One method for the determination of N-acetyl retigabine (B32265) (a metabolite of retigabine, another antiepileptic drug, analyzed in similar contexts) by LC-APCI-MS/MS (QqQ) in plasma utilized micro-solid phase extraction (µSPE) for sample pretreatment. encyclopedia.pubresearchgate.net While this specific example is for a different N-acetyl metabolite, it illustrates the application of LC-MS/MS with advanced sample preparation for such compounds.

LC-MS/MS methods have been developed for the simultaneous quantification of multiple antiepileptic drugs, including zonisamide and sometimes its metabolites, in matrices like postmortem blood, serum, and plasma. These methods demonstrate good linearity, accuracy, and precision. oup.comnih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Enhanced Sensitivity and Speed

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers advantages in terms of speed and sensitivity compared to conventional HPLC-MS/MS due to the use of smaller particle size columns and higher mobile phase flow rates. UPLC-MS/MS has been successfully applied for the quantification of zonisamide in dried blood spots (DBS) and dried plasma spots (DPS), and these methods are also applicable to the analysis of its metabolites like this compound, especially when high sensitivity is required for small sample volumes. mdpi.comnih.govresearchgate.net

A validated UHPLC-MS/MS method for zonisamide in DBS and DPS employed an Acquity UPLC BEH Amide column (2.1 × 100 mm, 1.7 µm particle size) with a mobile phase of acetonitrile–water (85:15%, v/v) containing 0.075% formic acid. mdpi.comnih.govresearchgate.net Detection was performed in ESI+ mode by monitoring two MRM transitions per analyte. mdpi.comnih.govresearchgate.net This method achieved a total run time of less than 2.5 minutes, demonstrating the speed benefits of UPLC. mdpi.comnih.govresearchgate.net The method was validated according to regulatory guidelines, confirming its suitability for clinical application and demonstrating successful determination of zonisamide in patient samples. mdpi.com

Sample Preparation and Matrix Considerations

Effective sample preparation is crucial for the accurate quantification of this compound in biological matrices, which can contain numerous endogenous compounds that may interfere with chromatographic analysis and detection. The choice of sample preparation method depends on the biological matrix and the sensitivity required.

Extraction Methods from Biological Matrices (e.g., Plasma, Urine, Dried Blood Spots, Dried Plasma Spots)

Various extraction methods have been employed to isolate zonisamide and its metabolites, including this compound, from biological samples. Common techniques include protein precipitation (PPP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) or micro-solid phase extraction (µSPE). mdpi.comresearchgate.netencyclopedia.pubresearchgate.netresearchgate.netnih.govuc.pt

Protein precipitation is a simple and rapid method where proteins in the biological matrix are precipitated by adding an organic solvent (e.g., methanol, acetonitrile), followed by centrifugation to obtain a clean supernatant for analysis. mdpi.comresearchgate.netnih.gov This method is often used as a preliminary step or in conjunction with other techniques.

Liquid-liquid extraction involves partitioning the analyte from the biological matrix into an immiscible organic solvent. This technique can provide cleaner extracts compared to simple protein precipitation, reducing matrix effects. mdpi.comresearchgate.netresearchgate.netnih.gov Solvents like diethyl ether/dichloromethane mixtures have been used for the extraction of zonisamide from plasma. mdpi.com

Solid-phase extraction (SPE) and micro-solid phase extraction (µSPE) utilize a solid sorbent material to selectively retain the analyte while washing away interfering substances. Analytes are then eluted with a suitable solvent. µSPE in a 96-well plate format with HLB sorbent has been reported for the extraction of an N-acetyl metabolite from plasma prior to LC-MS/MS analysis. encyclopedia.pubresearchgate.net

For dried blood spots (DBS) and dried plasma spots (DPS), sample preparation often involves punching out a disc from the dried spot followed by extraction of the analyte using an appropriate solvent or mobile phase. mdpi.comnih.govresearchgate.netnih.gov This approach simplifies sample collection and storage.

Internal Standards for this compound Quantification

The use of internal standards (IS) is essential for accurate and reproducible quantification of this compound in biological matrices. An ideal internal standard should be chemically similar to the analyte, behave similarly during sample preparation and chromatographic analysis, and not be present in the original samples. chiron.no

Stable isotope-labelled analogues of the analyte are considered ideal internal standards because they have very similar chemical and physical properties to the analyte but can be distinguished by mass spectrometry. chiron.nocaymanchem.com Zonisamide-13C2,15N is a stable isotope-labelled internal standard specifically intended for the quantification of zonisamide by GC- or LC-MS. caymanchem.com While not explicitly stated for this compound in all provided snippets, stable isotope-labelled this compound would be the preferred internal standard for LC-MS/MS and UPLC-MS/MS methods.

Other internal standards used in the analysis of zonisamide and related compounds in LC-MS/MS methods include compounds like 1-(2,3-dichlorphenyl)piperazine. mdpi.comnih.govresearchgate.net For HPLC-UV methods, internal standards such as trimethoprim (B1683648) or 1,2-benzisoxazole-3-methansulfonamine acetate (B1210297) have been used for zonisamide analysis. researchgate.netresearchgate.net The choice of internal standard is critical for compensating for variations in sample preparation, injection volume, and matrix effects. chiron.no

Table 1: Summary of Analytical Techniques and Sample Preparation Methods for Zonisamide and Metabolites

| Technique | Detection | Matrix | Sample Preparation | Internal Standard(s) | Reference(s) |

| HPLC | UV | Plasma | Protein Precipitation | ZNS N,N-dimethylformimidamide | mdpi.com |

| HPLC | UV | Plasma, Breast Milk | C18 bonded-phase extraction | 1,2-benzisoxazole-3-methansulfonamine acetate | researchgate.net |

| HPLC | UV | Plasma | Liquid-Liquid Extraction | Trimethoprim | researchgate.netresearchgate.net |

| HPLC | UV | Dried Plasma Spots (DPS) | Simple precipitation | Not specified in snippet | researchgate.net |

| LC-MS/MS | QqQ (MRM) | Plasma | Micro-Solid Phase Extraction (µSPE) | Not specified in snippet (for N-acetyl metabolite of retigabine) | encyclopedia.pubresearchgate.net |

| LC-MS/MS | QqQ (MRM) | Postmortem Blood, Serum, Plasma | Not specified in snippet | Not specified in snippet | oup.comnih.gov |

| UPLC-MS/MS | ESI+ (MRM) | Dried Blood Spots (DBS), Dried Plasma Spots (DPS) | Extraction from dried spot | 1-(2,3-dichlorphenyl)piperazine | mdpi.comnih.govresearchgate.net |

Validation of Analytical Methods for this compound

The validation of analytical methods for this compound, particularly in biological samples, is crucial to ensure the reliability and accuracy of data obtained in studies related to Zonisamide metabolism, pharmacokinetics, and potential monitoring. Method validation typically involves assessing several key performance characteristics to demonstrate that the method is suitable for its intended purpose. These characteristics include specificity, sensitivity, linearity, precision, accuracy, and stability. While specific validation data focusing exclusively on this compound is not as widely reported as for Zonisamide itself in the provided sources, the principles of validation remain consistent.

Specificity, Sensitivity, Linearity, Precision, and Accuracy

Validating an analytical method for this compound requires rigorous assessment of its performance across several parameters:

Specificity: This ensures that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the parent drug (Zonisamide), other metabolites, excipients, or endogenous matrix components fda.govresearchgate.net. For this compound, demonstrating specificity involves showing that the signal measured is indeed from the metabolite and not from Zonisamide or other related substances.

Sensitivity: This refers to the ability of the method to detect and quantify the analyte at low concentrations. Key parameters are the Limit of Detection (LOD) and Limit of Quantification (LOQ) fda.govresearchgate.net. While specific LOD and LOQ values for this compound are not detailed in the provided texts, methods for related compounds like Zonisamide have reported LOQ values in the low µg/mL range or even ng/mL range for sensitive techniques like HPLC-UV or UPLC-MS/MS journalppw.commdpi.comresearchgate.net.

Linearity: This establishes the proportional relationship between the analyte concentration and the method's response over a defined range fda.govresearchgate.net. Linearity is typically assessed by analyzing a series of standards at different concentrations and determining the correlation coefficient (r or r²) of the calibration curve. For Zonisamide, linearity has been observed over various concentration ranges depending on the method and matrix, with reported correlation coefficients typically above 0.99 researchgate.netjournalppw.comresearchgate.netnih.gov. Similar assessments would be required for this compound.

Precision: This measures the agreement among individual test results when the method is applied repeatedly to multiple portions of a homogeneous sample fda.govresearchgate.net. Precision is usually expressed as relative standard deviation (RSD) or coefficient of variation (CV) and assessed at different levels (e.g., intra-day and inter-day precision) researchgate.netnih.gov. Studies on Zonisamide analysis have reported good precision with RSD values typically below 15% researchgate.netmdpi.comresearchgate.netnih.gov.

Accuracy: This assesses the closeness of the measured value to the true value fda.govresearchgate.net. Accuracy is often determined by analyzing quality control samples of known concentrations and calculating the percentage recovery or bias researchgate.netmdpi.comresearchgate.netnih.gov. Reported accuracy for Zonisamide methods generally falls within acceptable ranges, often between 85% and 115% researchgate.netmdpi.comresearchgate.netnih.gov.

While these parameters are fundamental to validating any analytical method, specific reported values for this compound validation in biological matrices are not explicitly available in the provided search results. Methods that quantify Zonisamide and its metabolites may include validation data for the metabolites, but the detailed breakdown specifically for this compound's individual validation parameters is not presented.

Stability Studies of this compound in Biological Samples

The stability of this compound in biological matrices such as plasma, serum, or urine over various storage conditions and freeze-thaw cycles is a critical aspect of method validation fda.govmdpi.com. These studies are essential to ensure that the concentration of the analyte does not change significantly from the time of sample collection to the time of analysis. Factors such as temperature, light, and the presence of enzymes can affect the stability of an analyte in a biological matrix.

Research on N Acetyl Zonisamide As a Reference Standard and Impurity

Future Directions and Emerging Research Avenues for N Acetyl Zonisamide

Advanced Analytical Techniques for Comprehensive Metabolite Profiling

The accurate and sensitive quantification of N-Acetyl Zonisamide (B549257) in biological matrices is crucial for understanding its role as a metabolite. Advanced analytical techniques, particularly those based on mass spectrometry, are essential for comprehensive metabolite profiling. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely employed technique for the determination of zonisamide and its metabolites, including N-Acetyl Zonisamide, in various biological samples such as plasma, serum, and urine. mdpi.comnih.govresearchgate.neteuropa.eumdpi.com

Current research highlights the application of ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for the quantification of zonisamide in dried blood spots (DBS) and dried plasma spots (DPS). nih.govmdpi.com These methods often utilize specialized columns, such as BEH Amide columns, and optimized mobile phases for effective chromatographic separation. nih.govmdpi.com Detection is typically performed in electrospray ionization (ESI) positive mode by monitoring multiple reaction monitoring (MRM) transitions for both the analyte and internal standards. nih.govmdpi.com

Future research in this area will likely focus on developing even more sensitive and high-throughput analytical methods capable of simultaneously quantifying this compound alongside a wider range of zonisamide metabolites and potential co-administered drugs. This could involve exploring novel stationary phases, ionization techniques, and mass spectrometry platforms. The goal is to improve the efficiency and scope of metabolite profiling, enabling a more complete picture of zonisamide's metabolic landscape in diverse biological contexts. The use of automated online solid-phase extraction coupled with column-switching has also been explored for the analysis of N-acetyl metabolites of other drugs, suggesting potential applicability and further development for this compound analysis. mdpi.comresearchgate.net

Table 1: Examples of Analytical Parameters for Zonisamide and Metabolite Analysis

| Technique | Column Type | Mobile Phase Composition | Detection Mode | Application Matrix | Source |

| UHPLC-MS/MS | Acquity UPLC BEH Amide | Acetonitrile/Water (85:15, v/v) with 0.075% Formic Acid | ESI+ | DBS, DPS | nih.govmdpi.com |

| LC-MS/MS | C8 (for basic compounds) | Acetonitrile/pH 6 Ammonium Acetate (B1210297) (55/45, v/v) | APCI-QqQ | Dog Plasma (for a related N-acetyl metabolite) | mdpi.comresearchgate.net |

| HPLC | Not specified | Not specified | Not specified | Plasma, Urine, Erythrocytes | europa.eu |

Note: The LC-MS/MS method with C8 column was described for an N-acetyl metabolite of a different drug but illustrates a potential approach for this compound.

In Vitro and In Vivo Studies on this compound Formation Kinetics

This compound is formed from zonisamide primarily through N-acetylation, a metabolic pathway mediated by N-acetyltransferases. nih.govmims.comdrugbank.com While it is known that N-acetylation contributes to zonisamide metabolism, with this compound being detected in urine as a significant fraction of the excreted dose (ranging from 10% to 20% in various reports), detailed kinetic studies specifically focusing on the formation rate and enzyme isoforms responsible for N-acetylating zonisamide are areas ripe for further research. nih.goveuropa.eumdpi.comnih.govresearchgate.netresearchgate.netfda.gov

In vitro studies utilizing human liver microsomes, hepatocytes, and recombinant N-acetyltransferase enzymes could provide crucial data on the intrinsic clearance of zonisamide via acetylation, identify the specific N-acetyltransferase isoforms involved, and assess potential inhibition or induction by other co-administered substances. Such studies would involve determining Michaelis-Menten kinetics (Km and Vmax) for the N-acetylation process.

In vivo studies in animal models and humans could further elucidate the formation kinetics of this compound in a physiological context. This would involve analyzing concentration-time profiles of both zonisamide and this compound following zonisamide administration and applying pharmacokinetic modeling techniques to estimate formation rates and pathways. Understanding the factors influencing the rate and extent of N-acetylation, such as genetic polymorphisms in N-acetyltransferases, could be particularly important for explaining inter-individual variability in zonisamide metabolism.

Investigation of Potential this compound Interactions in Complex Biological Systems

While this compound is generally considered pharmacologically inactive nih.govmdpi.comresearchgate.net, its potential interactions within complex biological systems warrant further investigation. These interactions could extend beyond direct pharmacological effects and include aspects such as protein binding, transport, and potential interference with analytical measurements or other metabolic pathways.

Studies on the protein binding of this compound to plasma proteins, such as human serum albumin, are needed to understand its distribution and clearance. While zonisamide itself is moderately bound to plasma proteins (40-50%) and extensively to red blood cells nih.govmdpi.comdrugbank.comresearchgate.netfda.gov, the binding characteristics of its N-acetyl metabolite may differ. Investigating whether this compound competes with zonisamide or other endogenous or exogenous compounds for binding sites could provide valuable insights into potential pharmacokinetic interactions.

Furthermore, research into the transport of this compound across biological membranes, including the blood-brain barrier and renal tubules, could help explain its distribution and excretion patterns. Identifying the transporters involved could reveal potential drug-drug interactions at the level of transport.

Although this compound is considered inactive, high concentrations of metabolites can sometimes interfere with the accurate measurement of the parent drug or other compounds in biological samples using certain analytical techniques. Investigating potential analytical interferences of this compound is important for ensuring the reliability of therapeutic drug monitoring and pharmacokinetic studies of zonisamide.

Finally, while not expected to have significant pharmacological activity, exploring any subtle or indirect biological effects of this compound at high concentrations or in specific physiological or pathological conditions represents a potential avenue for future research.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing N-Acetyl Zonisamide in a research setting?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, referencing USP guidelines for Zonisamide analogs (e.g., mobile phase optimization and related compound detection) .

- Characterization : Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Ensure compliance with safety protocols for handling sulfonamide derivatives, including proper ventilation and PPE (e.g., chemical-resistant gloves) .

Q. How should researchers design in vitro experiments to evaluate this compound’s mechanism of action?

- Experimental Design :

- Use voltage-clamp assays to study sodium and T-type calcium channel inhibition, as seen in Zonisamide studies .

- Assess antioxidant activity via hydroxyl radical scavenging assays (e.g., Fenton reaction models) .

- Include controls for nonspecific effects, such as BKCa channel modulation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Safety Measures :

- Follow Zonisamide-derived guidelines: Use fume hoods for powder handling, wear nitrile gloves, and avoid skin/eye contact .

- Note: Ecotoxicity and chronic toxicity data for this compound are unavailable; assume precautionary measures until studies confirm safety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neuroprotective effects of this compound across preclinical models?

- Analytical Approach :

- Conduct dose-response studies to identify therapeutic windows, as Zonisamide’s efficacy varies with concentration in Parkinson’s models .

- Use transcriptomic profiling (e.g., RNA-seq) to compare pathways in divergent models (e.g., oxidative stress vs. ion channel dysfunction) .

Q. What strategies are recommended for assessing this compound’s pharmacokinetics in vivo?

- Methodology :

- Employ LC-MS/MS for plasma and tissue quantification, optimizing extraction protocols for acetylated metabolites .

- Use rodent models to evaluate blood-brain barrier penetration, leveraging Zonisamide’s established CNS bioavailability as a benchmark .

Q. How should researchers address gaps in ecotoxicological data for this compound?

- Proposed Framework :

- Apply OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna assays) and biodegradability testing .

- Note: Existing Zonisamide safety sheets lack ecotoxicity data; prioritize these studies to inform disposal protocols .

Q. What experimental designs are suitable for investigating this compound’s potential in comorbid conditions (e.g., epilepsy with obesity)?

- Integrated Approach :

- Use dual-endpoint models: Combine seizure induction (e.g., pentylenetetrazole tests) with metabolic profiling (e.g., adipokine levels) .

- Analyze weight modulation effects via hypothalamic signaling pathways, referencing Zonisamide’s anti-obesity mechanisms .

Methodological Notes

- Data Reliability : Cross-validate findings using multiple assays (e.g., patch-clamp electrophysiology + Western blot for channel protein expression) .

- Reproducibility : Adhere to journal guidelines for experimental reporting (e.g., detailed methods in supplements, compound characterization in main text) .

- Gaps in Evidence : Prioritize studies on this compound’s mutagenicity, teratogenicity, and long-term organ toxicity, as these are undocumented in current safety sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.